

# solubility and stability of Methotrexate 5-methyl ester

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## Compound of Interest

Compound Name: **Methotrexate 5-methyl ester**

Cat. No.: **B1676402**

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An In-depth Technical Guide on the Solubility and Stability of **Methotrexate 5-methyl ester**

## Executive Summary

**Methotrexate 5-methyl ester**, also known as Methotrexate gamma-methyl ester or Methotrexate Impurity H, is a critical derivative and specified impurity of the widely used anti-folate drug, Methotrexate.[1][2][3] Its physicochemical behavior, particularly its solubility and stability, is of paramount importance for researchers in drug development, quality control, and analytical sciences. This guide provides a comprehensive technical overview of these properties, grounded in established scientific principles and methodologies. Due to the compound's primary role as an impurity, publicly available data is limited; therefore, this document emphasizes the causal mechanisms behind its behavior and provides robust experimental frameworks for its characterization. The inherent susceptibility of the ester linkage to hydrolysis is the central challenge, dictating solvent selection, solution preparation, and storage conditions. This guide serves as a practical resource for scientists, offering not just data, but the rationale and protocols necessary to handle, analyze, and formulate this compound with scientific integrity.

## Introduction and Physicochemical Profile Overview and Context

**Methotrexate 5-methyl ester** is the result of esterification at the gamma-carboxylic acid of the glutamic acid moiety of Methotrexate.[1] It is recognized by pharmacopeias, such as the

European Pharmacopoeia (EP), as "Methotrexate specified impurity H".<sup>[1][3]</sup> Its presence in Methotrexate drug substances can arise during synthesis or storage, and its characterization is essential for ensuring the purity, safety, and efficacy of the final drug product. Understanding its solubility is crucial for developing appropriate analytical methods and for toxicological studies, while knowledge of its stability profile is vital for preventing its formation and degradation during manufacturing and storage.

## Chemical Identity

- IUPAC Name: (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid<sup>[1]</sup>
- Synonyms: Methotrexate gamma-methyl ester, Methotrexate related compound H, γ-EMTX<sup>[2]</sup>
- CAS Number: 67022-39-3<sup>[1][2]</sup>

## Core Physicochemical Properties

The fundamental properties of **Methotrexate 5-methyl ester** are summarized below. This data provides the baseline for understanding its behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C <sub>21</sub> H <sub>24</sub> N <sub>8</sub> O <sub>5</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	468.47 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Yellow-brown crystalline powder (inferred from parent compound)	<a href="#">[4]</a> <a href="#">[5]</a>
Exact Mass	468.1870 Da	<a href="#">[2]</a>

## Solubility Characterization

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. The esterification of one of Methotrexate's two carboxylic acid groups

significantly alters its ionization potential and, consequently, its solubility profile compared to the parent drug.

## Theoretical Considerations and Known Solvents

The parent molecule, Methotrexate, is a dicarboxylic acid that is practically insoluble in water but dissolves in dilute alkaline solutions where the carboxylic acid groups are deprotonated, forming a more soluble salt.<sup>[4][6][7]</sup> By converting the gamma-carboxylic acid to a methyl ester, one of these ionizable groups is neutralized.

Expected Impact:

- Aqueous Solubility: The ester is expected to have even lower aqueous solubility than the parent drug, particularly at neutral and alkaline pH, because it has only one remaining carboxylic acid group to deprotonate.
- Organic Solubility: The esterification increases the molecule's lipophilicity, suggesting enhanced solubility in organic solvents.

Verified Solubility:

- DMSO: **Methotrexate 5-methyl ester** is confirmed to be soluble in Dimethyl sulfoxide (DMSO).<sup>[2]</sup> This is a crucial starting point for preparing stock solutions for in vitro assays or analytical standards. The use of an aprotic solvent like DMSO is also mechanistically sound, as it minimizes the risk of solvent-mediated hydrolysis.<sup>[8][9][10]</sup>

## Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To move beyond qualitative descriptions, a robust, quantitative assessment of solubility is required. The shake-flask method is the gold standard for determining thermodynamic solubility.

**Causality of Design:** This protocol is designed to achieve equilibrium between the solid state and the solution, providing a true measure of saturation solubility. The choice of solvents covers a range of polarities and pH values relevant to pharmaceutical and biological research.

The use of a stability-indicating HPLC method for quantification is critical to ensure that the measured concentration reflects the intact ester, not its degradants.

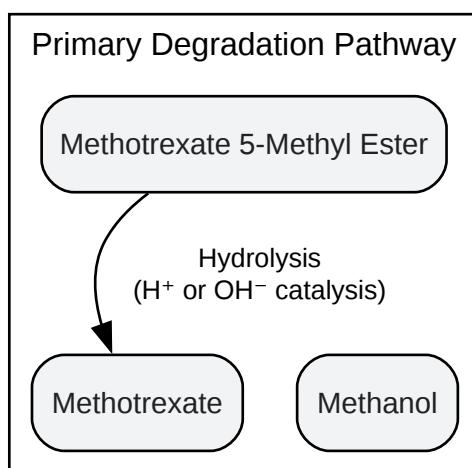
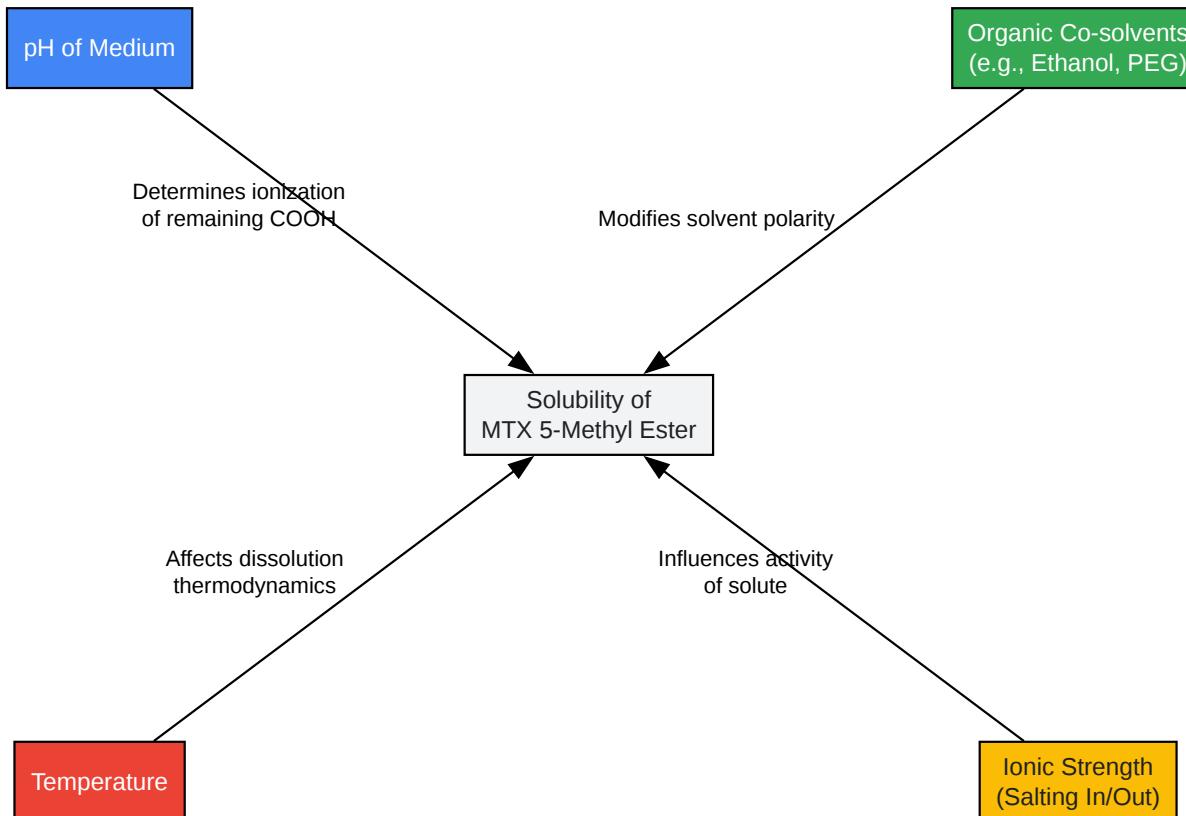
#### Step-by-Step Methodology:

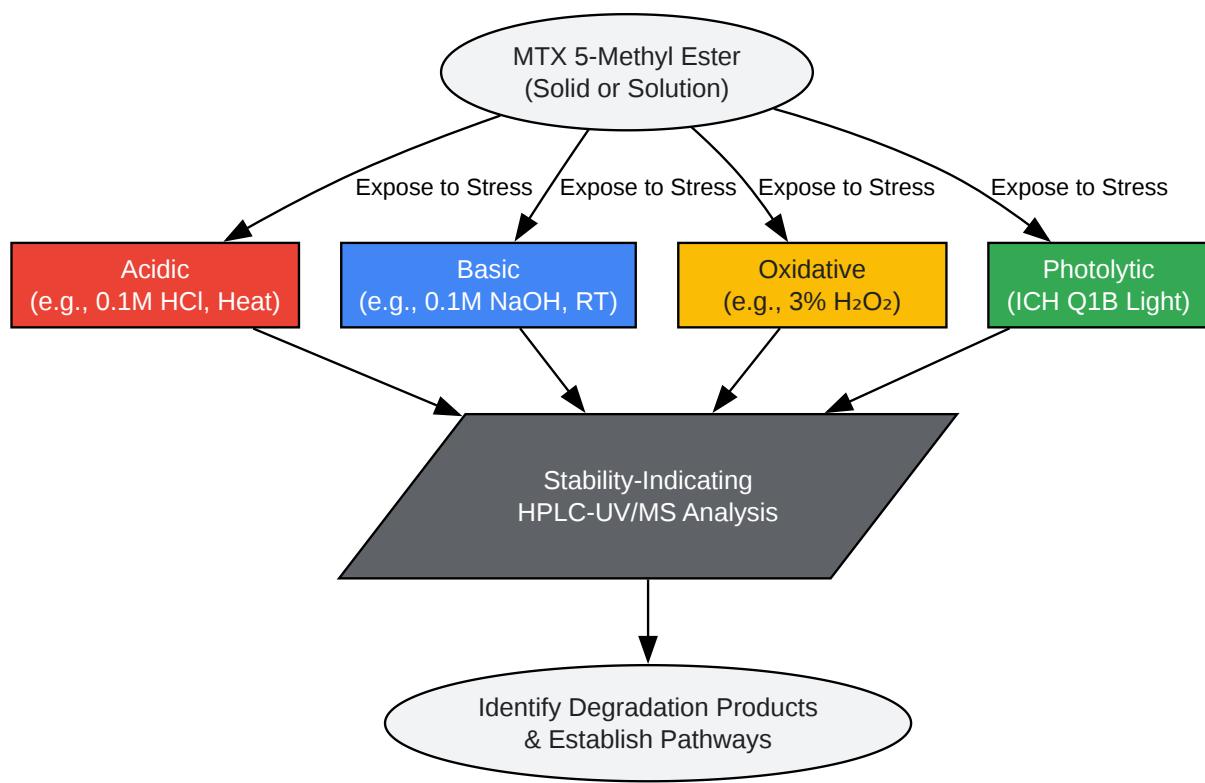
- Preparation: Add an excess amount of **Methotrexate 5-methyl ester** (e.g., 2-5 mg, accurately weighed) to a series of 2 mL glass vials. The excess solid should be clearly visible.
- Solvent Addition: To each vial, add 1 mL of the desired test solvent. A recommended solvent panel includes:
  - Deionized Water
  - Phosphate Buffered Saline (PBS), pH 7.4
  - 0.1 M HCl (pH ~1)
  - pH 4.5 Acetate Buffer
  - pH 9.0 Carbonate Buffer
  - Methanol
  - Ethanol
  - Acetonitrile
- Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C) for at least 48 hours to ensure equilibrium is reached.
- Sample Processing: After equilibration, allow the vials to stand for 1-2 hours for the excess solid to settle.
- Filtration/Centrifugation: Carefully withdraw a sample of the supernatant. To remove undissolved solids, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

- Quantification: Dilute the clear supernatant with a suitable mobile phase or solvent (e.g., DMSO/water mixture) to a concentration within the linear range of a pre-validated, stability-indicating HPLC-UV method (see Section 4.0). Analyze the sample and calculate the original concentration in mg/mL or  $\mu$ g/mL.

## Visualization: Key Factors Influencing Solubility

The interplay of pH, solvent composition, and temperature governs the solubility of **Methotrexate 5-methyl ester**. This relationship can be visualized as a network of dependencies.





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